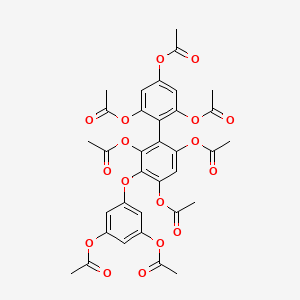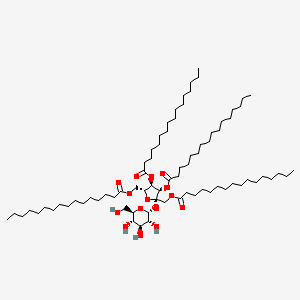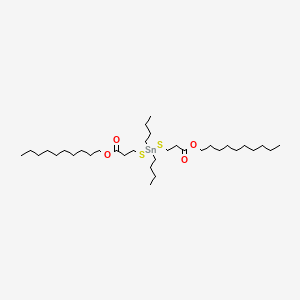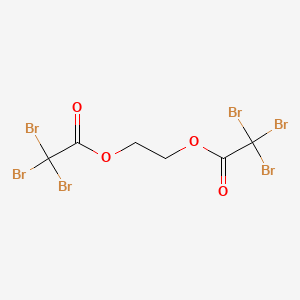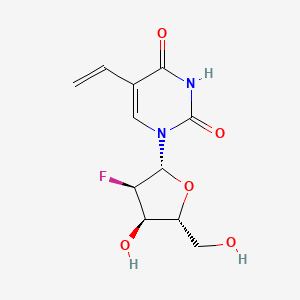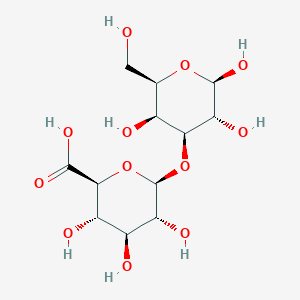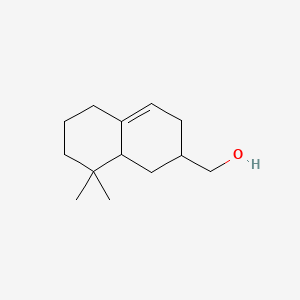
1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-hidroxi-2-(3-hidroxi-1-metilpropoxi)antraquinona es un compuesto orgánico complejo que pertenece a la familia de las antraquinonas. Las antraquinonas son conocidas por sus colores vibrantes y se utilizan ampliamente en tintes, pigmentos y diversas aplicaciones industriales. Este compuesto en particular se caracteriza por su estructura única, que incluye grupos amino, hidroxi y propoxilo unidos al núcleo de antraquinona.
Métodos De Preparación
La síntesis de 1-Amino-4-hidroxi-2-(3-hidroxi-1-metilpropoxi)antraquinona normalmente implica varios pasos, comenzando con derivados de antraquinona fácilmente disponibles. La ruta sintética puede incluir:
Nitración y reducción: Introducción del grupo amino mediante nitración seguida de reducción.
Hidroxilación: Introducción de grupos hidroxilo utilizando agentes hidroxilantes.
Eterificación: Unir el grupo propoxilo mediante reacciones de eterificación.
Los métodos de producción industrial a menudo implican la optimización de estos pasos para lograr altos rendimientos y pureza. Las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, se controlan cuidadosamente para garantizar que el producto deseado se obtenga de manera eficiente.
Análisis De Reacciones Químicas
1-Amino-4-hidroxi-2-(3-hidroxi-1-metilpropoxi)antraquinona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de hidroquinona.
Sustitución: Los grupos amino e hidroxilo pueden participar en reacciones de sustitución, lo que lleva a la formación de varias antraquinonas sustituidas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
1-Amino-4-hidroxi-2-(3-hidroxi-1-metilpropoxi)antraquinona tiene varias aplicaciones de investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas orgánicas complejas y tintes.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos y como compuesto líder en el desarrollo de fármacos.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-Amino-4-hidroxi-2-(3-hidroxi-1-metilpropoxi)antraquinona implica su interacción con varios objetivos y vías moleculares. Los grupos amino e hidroxilo del compuesto le permiten formar enlaces de hidrógeno e interactuar con enzimas, receptores y otras biomoléculas. Estas interacciones pueden modular los procesos biológicos, lo que lleva a sus efectos observados.
Comparación Con Compuestos Similares
1-Amino-4-hidroxi-2-(3-hidroxi-1-metilpropoxi)antraquinona se puede comparar con otros derivados de antraquinona como:
1-Amino-4-hidroxi-2-metoxianthraquinona: Similar en estructura pero con un grupo metoxilo en lugar de un grupo propoxilo.
1-Amino-4-hidroxiantraquinona: Carece del grupo propoxilo, lo que lo hace menos complejo.
1,4-Dihidroxiantraquinona: Contiene dos grupos hidroxilo pero no grupos amino o propoxilo.
La singularidad de 1-Amino-4-hidroxi-2-(3-hidroxi-1-metilpropoxi)antraquinona radica en su combinación específica de grupos funcionales, lo que le confiere propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
85392-16-1 |
|---|---|
Fórmula molecular |
C18H17NO5 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-(4-hydroxybutan-2-yloxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO5/c1-9(6-7-20)24-13-8-12(21)14-15(16(13)19)18(23)11-5-3-2-4-10(11)17(14)22/h2-5,8-9,20-21H,6-7,19H2,1H3 |
Clave InChI |
FFBROZXPFIYGRX-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)OC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


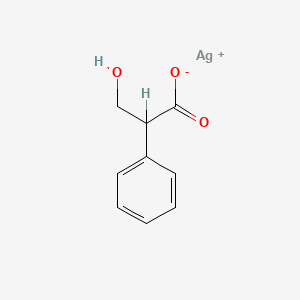
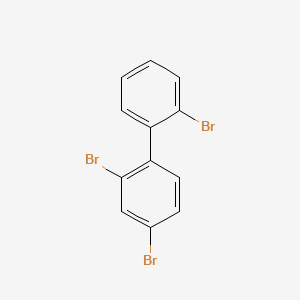
![8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B12684300.png)
